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Compound of Interest

Compound Name: VU6015929 HCI
Cat. No.: B1193823
Get Quote

High-Potency, Selective Inhibition of Discoidin Domain Receptors (DDR1/2)[1]

Introduction & Mechanism of Action

VU6015929 HCI is a highly potent, selective, and CNS-penetrant small-molecule inhibitor of
Discoidin Domain Receptors 1 and 2 (DDR1/2). Unlike classical Receptor Tyrosine Kinases
(RTKSs) activated by soluble growth factors (e.g., EGFR, VEGFR), DDRs are uniquely activated
by fibrillar collagens (Type I-V) in the extracellular matrix (ECM).

Why Use VU6015929?
o Selectivity: It exhibits low nanomolar potency (DDR1 IC
= 4.7 nM; DDR2 IC

= 7.4 nM) with a clean kinome profile, avoiding off-target effects common in earlier
generation inhibitors like imatinib or dasatinib.

e Therapeutic Relevance: DDR1/2 signaling drives fibrosis (kidney, lung), tumor metastasis,
and chemotherapy resistance. VU6015929 is a critical tool for dissecting these matrix-driven
pathologies.
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e Mechanism: It binds the intracellular kinase domain of DDR1/2, preventing ATP binding and

subsequent autophosphorylation upon collagen stimulation.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the DDR signaling cascade and the specific intervention point
of VU6015929. Note that DDR activation kinetics are characteristically slow (hours) compared

to other RTKs (minutes).

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Fibrillar Collagen
(Type I/1V)

Binding
DDR1/2 (Inactive VU6015929
Dimer) (Inhibitor)

Blocks Kinase
Activity

Slow Activation
(Hrs)

DDR1/2 (Active
Phosphorylated)

Recruitment

NF-kB

ShcA / Nck ; .
Signaling

MAPK / ERK PI3K / Akt Cell Survival &
Pathway Pathway Chemoresistance

ECM Production Cell Migration &

(Collagen IV/Fibronectin) Invasion

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1193823/docs?utm_src=pdf-body-img#application-note-cell-based-assays-using-vu6015929-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Figure 1: Mechanism of Action. VU6015929 inhibits the kinase activity of DDR1/2, blocking the
transduction of collagen-sensing signals into pro-fibrotic and pro-migratory phenotypes.

Experimental Design & Preparation
Compound Handling & Solubility

VU6015929 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous
media, which leads to false negatives.

Parameter Specification

Molecular Weight ~485.43 g/mol (Free base) / Salt form varies

DMSO (Anhydrous). Solubility up to 100 mg/mL.
[1]

Stock Solvent

-80°C (Stock); -20°C (Short term).[1] Avoid

Storage
freeze-thaw cycles.

Insoluble in water/PBS. Requires co-solvents

Aqueous Solubilit
q Y (e.g., PEG300) for high conc.

Preparation Protocol:

e Stock Solution (10 mM): Dissolve powder in anhydrous DMSO. Vortex and sonicate briefly if
necessary.

e Working Solution: Dilute the stock into culture medium immediately prior to use.
o Critical Step: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

o Example: For a 100 nM treatment, dilute 10 mM stock 1:1000 in DMSO (to 10 uM), then
1:100 into medium.

Dose Selection

e Cell-Free Kinase Assays: IC

~5-8 nM.
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e Cell-Based Assays: 10 nM — 100 nM is the effective range for complete inhibition.

o Note: Concentrations >1 pM may introduce off-target effects; maintain <500 nM for
specificity.

Protocol 1: Target Engagement
(Autophosphorylation Assay)

Obijective: Validate that VU6015929 inhibits Collagen I-induced DDR1 phosphorylation in your
specific cell line (e.g., HEK293-DDR1, HCT116, or Mesangial cells).

Scientific Logic: Unlike EGFR, DDRs require long-term stimulation with collagen. Short pulses
(15 min) will not activate the receptor.

Materials
o Cells: Adherent cells expressing DDR1/2.[2]

e Ligand: Rat Tail Collagen Type | (Soluble, acidic).

 Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: DDRs are prone
to rapid dephosphorylation).

o Detection: Anti-phospho-DDR1 (Tyr792) antibody; Total DDR1 antibody.
Step-by-Step Methodology
e Seeding: Plate cells in 6-well plates (0.5 x 10

cells/well) in complete medium. Allow to adhere overnight.

o Starvation: Wash 2x with PBS. Incubate in serum-free medium for 4—16 hours.

o Why? Serum contains fibronectin and other factors that can activate basal signaling,
masking the specific collagen response.

e Pre-treatment: Add VU6015929 (0, 10, 30, 100, 300 nM) to the serum-free medium. Incubate
for 1 hour.
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o Control: DMSO vehicle control is mandatory.

 Stimulation: Add Collagen Type | (Final conc: 10-50 pg/mL) directly to the medium
containing the inhibitor.

¢ |ncubation: Incubate at 37°C for 2 to 24 hours.

o Optimization: DDR1 phosphorylation peaks typically between 18—-24 hours in many cell
types. Perform a time-course if unsure.

e Lysis:
o Place plate on ice. Wash 1x with ice-cold PBS (containing 1 mM Na

VO
to preserve tyrosines).

o Lyse cells and collect supernatant.
e Analysis: Perform Western Blot. Normalize p-DDR1 signal to Total DDR1.

Expected Result: A dose-dependent reduction in p-DDR1 bands, with complete ablation
typically observed at =100 nM.

Protocol 2: Functional Fibrosis Assay (Collagen IV
Production)

Objective: Assess the therapeutic potential of VU6015929 by measuring the reduction of ECM
production (Collagen IV) in renal or pulmonary fibroblasts.

Scientific Logic: DDR1 activation drives a feed-forward loop increasing Collagen IV synthesis.
Blocking this loop is a key antifibrotic mechanism.

Step-by-Step Methodology

o Cell System: Primary Mesangial Cells or Activated Stellate Cells.

o Culture Conditions: 96-well plate format.
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e Treatment:

o Pre-incubate cells with VU6015929 (10-500 nM) for 1 hour.

o Stimulate with Collagen | (10 pg/mL) or TGF-p (if studying cross-talk) for 24—48 hours.
e Readout (ELISA):

o Remove supernatant (if measuring secreted collagen) or lyse cells (for intracellular).

o Use a Sandwich ELISA specific for Collagen IV.
o Alternative Readout (Western Blot):

o Lyse cells and blot for Collagen 1V.[2]

o Loading Control:

-actin or GAPDH.

Data Interpretation: Calculate the Percent Inhibition relative to the Vehicle + Collagen
stimulated control.

Troubleshooting & Optimization (E-E-A-T)
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Issue Probable Cause Expert Solution

DDRs are slow. Increase
No p-DDR1 Signal Stimulation time too short. Collagen | incubation to 18—-24
hours.

Starve cells longer (up to 24h)
] ) ] or use collagen-coated plates
High Basal Phosphorylation Autocrine collagen loop. )
instead of soluble collagen to

control the start time precisely.

) o Do not exceed 10 pM in stock
o High concentration in aqueous o _
Precipitation of Compound dilution steps before adding to

media.
cells. Ensure DMSO < 0.1%.

Collagen | can cause gelation
] ) or detachment at high
Cell Detachment High Collagen concentrations. ]
concentrations. Use 10 pg/mL

as a starting point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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